molecular formula C10H15NO6 B14473181 Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate CAS No. 70791-71-8

Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate

Cat. No.: B14473181
CAS No.: 70791-71-8
M. Wt: 245.23 g/mol
InChI Key: CXDZSOHRZSGCOE-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate is an organic compound with the molecular formula C9H15NO6. This compound is known for its unique structure, which includes both ester and imine functional groups. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with ethyl oxalate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming covalent bonds with active sites.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-ethoxy-2-iminoacetate: Similar structure but lacks the oxobutanoate moiety.

    Ethyl 2-(2-ethoxy-2-oxoethoxy)propanoate: Similar ester group but different overall structure.

Uniqueness

Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate is unique due to its combination of ester and imine functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.

Properties

CAS No.

70791-71-8

Molecular Formula

C10H15NO6

Molecular Weight

245.23 g/mol

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethoxy)imino-3-oxobutanoate

InChI

InChI=1S/C10H15NO6/c1-4-15-8(13)6-17-11-9(7(3)12)10(14)16-5-2/h4-6H2,1-3H3

InChI Key

CXDZSOHRZSGCOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CON=C(C(=O)C)C(=O)OCC

Origin of Product

United States

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